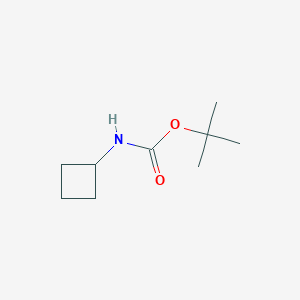

tert-Butyl cyclobutylcarbamate

Description

Overview of Carbamate (B1207046) Derivatives in Contemporary Chemical Research

Carbamate derivatives, organic compounds sharing the -O-CO-NH- linkage, are of considerable importance in modern chemical research and industry. researchgate.net Historically, they were recognized in agricultural applications as pesticides. acs.orggoogleapis.com However, their utility has expanded dramatically, and they now play a pivotal role in organic synthesis and medicinal chemistry. acs.org One of the most vital functions of the carbamate group, particularly the tert-butoxycarbonyl (Boc) variant, is as a protecting group for amines. acs.org This application is fundamental in peptide synthesis and other multi-step organic syntheses where the reactivity of an amine must be temporarily masked. acs.orgnih.gov

Beyond their role in protection, carbamates are increasingly integral to the design of therapeutic agents. researchgate.netepa.gov Structurally, the carbamate functionality is a hybrid of an amide and an ester, which confers very good chemical and proteolytic stability. acs.org This stability, combined with an ability to permeate cell membranes, makes carbamates effective as peptide bond surrogates in medicinal chemistry. acs.orgresearchgate.net By replacing a native amide bond in a peptide-like drug with a carbamate, researchers can enhance metabolic stability against enzymes like aminopeptidases. acs.org Carbamates are key structural motifs in many approved drugs and prodrugs, where they may interact directly with biological targets or be used to improve the bioavailability and effectiveness of parent compounds by delaying first-pass metabolism. researchgate.netacs.orgnih.govepa.gov

Significance of Cyclobutyl Scaffolds in Molecular Design and Functionality

The cyclobutane (B1203170) ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry for the design of bioactive molecules. nih.govnih.gov Its incorporation into molecular structures is a key strategy in the concept of "escape from flatland," which advocates for moving away from flat, two-dimensional aromatic rings towards more three-dimensional, sp³-rich structures. researchgate.net This shift often leads to improved pharmacological properties. researchgate.net The cyclobutane ring is the second most strained saturated monocarbocycle, which gives it a unique, puckered three-dimensional structure. nih.govru.nl

This distinct conformation allows cyclobutyl scaffolds to act as conformationally restricted linkers or frameworks. researchgate.netresearchgate.net By replacing a flexible alkyl chain with a cyclobutane ring, chemists can limit the number of possible conformations a molecule can adopt, which can reduce the entropic penalty upon binding to a biological target. nih.gov This conformational restriction can also block metabolically labile sites, thereby increasing the metabolic stability of a drug candidate. nih.govru.nl Furthermore, the saturated nature of the cyclobutane ring can lead to higher water solubility and stronger binding affinities compared to planar aromatic systems, as saturated molecules can better complement the spatial arrangements of target proteins. nih.gov The cyclobutyl ring has been successfully employed to fill hydrophobic pockets in target enzymes, direct key pharmacophore groups, and serve as a bioisosteric replacement for other groups to enhance druglike properties. nih.govru.nl

Historical Context and Evolution of Research on Cyclobutylcarbamate Systems

The study of cyclobutylcarbamate systems is a relatively modern development, emerging from the convergence of well-established research streams into carbamates and the more recent appreciation of cyclobutane scaffolds in synthetic chemistry. The broader history of carbamates includes their discovery and application as pesticides beginning in the mid-20th century. nih.gov Their role evolved significantly with the advent of modern organic synthesis, where the Boc-carbamate became an indispensable tool for amine protection in peptide chemistry. acs.org

Simultaneously, research into the synthesis and application of cyclobutane derivatives has progressed from being a niche area of interest due to ring strain to a mainstream strategy in drug discovery. nih.govnih.gov The synthetic accessibility of cyclobutane building blocks has improved, allowing for their more facile incorporation into drug candidates. nih.gov The specific synthesis of tert-butyl cyclobutylcarbamate itself has been described in the scientific literature as part of the development of new synthetic methodologies. For instance, a base-mediated intramolecular decarboxylative method was developed in 2018 to produce various protected alkylamines, including this compound, from readily available carboxylic acids. acs.org This work represents an efficient, modern protocol that avoids traditional metal-catalyzed methods, highlighting the ongoing evolution of synthetic strategies to access these valuable building blocks. acs.org

Research Trajectories and Future Prospects of this compound

The future research trajectories for this compound and its derivatives appear promising, primarily centered on its use as a versatile intermediate in the synthesis of complex, high-value molecules. lookchem.com Its bifunctional nature—a protected amine on a conformationally restricted scaffold—makes it an attractive starting point for creating libraries of novel compounds for drug discovery. chemimpex.comcymitquimica.com

In medicinal chemistry, derivatives such as tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate and tert-butyl [1-(4-bromophenyl)cyclobutyl]carbamate serve as crucial intermediates. cymitquimica.coma2bchem.com The functional groups on the phenyl ring (cyano and bromo, respectively) provide reactive handles for further chemical transformations, such as cross-coupling reactions, allowing for the construction of elaborate molecular architectures. cymitquimica.com The cyclobutyl moiety is expected to confer favorable properties such as improved metabolic stability, unique three-dimensional orientation of substituents, and the ability to effectively probe the binding pockets of biological targets like kinases and proteases. nih.govnih.gov As the push for molecules with greater three-dimensionality and improved pharmacokinetic profiles continues, the demand for building blocks like this compound is likely to increase. researchgate.netacs.org Beyond pharmaceuticals, its unique structure may also find utility in materials science, potentially as a monomer or additive to create novel polymers with specific thermal or mechanical properties. chemimpex.com

Data Tables

Table 1: Physicochemical and Spectroscopic Data for this compound This table presents key identification and characterization data for the title compound, based on published research findings. acs.org

| Property | Value |

| Physical State | White solid |

| Melting Point (°C) | 72–73 |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 4.70 (s, 1H), 4.10–4.08 (m, 1H), 2.29–2.27 (m, 2H), 1.84–1.74 (m, 2H), 1.68–1.57 (m, 2H), 1.41 (s, 9H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 154.8, 79.0, 45.7, 31.5, 28.4, 14.7 |

| Rf Value | 0.39 (hexane/EtOAc = 20:1) |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-cyclobutylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-7-5-4-6-7/h7H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMSGZAJTMRNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617700 | |

| Record name | tert-Butyl cyclobutylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56700-66-4 | |

| Record name | tert-Butyl cyclobutylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl Cyclobutylcarbamate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide efficient routes to tert-butyl cyclobutylcarbamate, leveraging well-established chemical transformations.

Curtius Rearrangement Protocols for Carbamate (B1207046) Formation

The Curtius rearrangement is a potent method for converting a carboxylic acid, specifically cyclobutanecarboxylic acid, into its corresponding tert-butyl carbamate derivative. illinoisstate.educhemicalbook.comwikipedia.org This thermal decomposition of an acyl azide (B81097) proceeds through an isocyanate intermediate, which can be trapped by an alcohol to yield the desired carbamate. organic-chemistry.orgnih.govallen.in

The mechanism of the Curtius rearrangement involves two critical intermediates: an acyl azide and an isocyanate. chemistrysteps.com Initially, cyclobutanecarboxylic acid is converted to cyclobutanecarbonyl azide. Upon heating, this acyl azide undergoes rearrangement. While early theories postulated a two-step process involving an unstable acyl nitrene intermediate, modern understanding supports a concerted mechanism. nih.gov In this concerted pathway, the loss of nitrogen gas (N₂) and the 1,2-migration of the cyclobutyl group to the electron-deficient nitrogen occur simultaneously. chemistrysteps.comsci-hub.se This process happens with complete retention of the migrating group's stereochemistry. nih.govallen.in The resulting cyclobutyl isocyanate is then trapped by a suitable nucleophile. nih.gov For the synthesis of this compound, tert-butanol (B103910) serves as the trapping agent, attacking the isocyanate to form the final carbamate product. organicchemistrytutor.comwikipedia.org

The conditions under which the Curtius rearrangement is performed significantly impact the efficiency and yield of tert-butyl carbamate formation. One-pot protocols are particularly favored as they avoid the isolation of the potentially unstable acyl azide intermediate. acs.orgorgsyn.org

A highly effective one-pot method involves the reaction of the starting carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide. organic-chemistry.orgacs.orgresearchgate.net This mixture generates the acyl azide in situ, which then rearranges to the isocyanate. acs.org Studies have shown that the subsequent trapping of the isocyanate by tert-butanol can be slow at moderate temperatures (e.g., 40°C). sci-hub.seacs.org However, the inclusion of a catalytic system, such as zinc(II) triflate [Zn(OTf)₂] with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), can significantly accelerate this final step, leading to high yields at lower temperatures. nih.govsci-hub.seorganic-chemistry.org The zinc catalyst is believed to activate the isocyanate, facilitating the nucleophilic attack by tert-butanol. sci-hub.se Other reagents, such as diphenylphosphoryl azide (DPPA), can also facilitate this one-pot conversion of carboxylic acids to their corresponding Boc-protected amines. nih.govnih.gov

Table 1: Comparison of Selected Curtius Rearrangement Conditions for Carbamate Synthesis

| Starting Material | Reagents | Catalyst/Additive | Temperature | Key Outcome |

|---|---|---|---|---|

| Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium Azide | None | 80°C | Quantitative conversion to carbamate achieved by overcoming the slow trapping of the isocyanate at lower temperatures. sci-hub.seacs.org |

| Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium Azide | Zn(OTf)₂, TBAB | 40°C | High yields of tert-butyl carbamate are achieved under milder conditions due to catalytic acceleration of the isocyanate trapping step. sci-hub.seacs.orgorganic-chemistry.org |

| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Triethylamine | tert-Butanol | Elevated | Direct conversion to Boc-protected amine, though purification from phosphorus byproducts can be a drawback. nih.govnih.gov |

N-tert-Butyloxycarbonylation of Amines (Boc Protection)

The most direct route to this compound is the N-tert-butyloxycarbonylation of cyclobutylamine (B51885). This widely used protection strategy involves treating the amine with di-tert-butyl dicarbonate (Boc anhydride), often in the presence of a base or catalyst, to form the stable carbamate. wikipedia.orgechemi.com

While Boc protection can proceed under basic conditions, numerous catalytic systems have been developed to enhance reaction rates, improve yields, and promote chemoselectivity under milder or solvent-free conditions. chemicalbook.com These catalysts often function by activating the Boc anhydride (B1165640), making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org Green chemistry approaches, such as using water as a solvent, have proven effective for catalyst-free N-Boc protection, yielding clean products without side reactions. organic-chemistry.orgscispace.comorganic-chemistry.orgnih.gov

Table 2: Overview of Catalytic Systems for N-Boc Protection of Amines

| Catalyst Type | Example(s) | Solvent/Conditions | Proposed Role/Advantage |

|---|---|---|---|

| Lewis Acids | AuCl₃/CuI, Nanocerium oxide | Room Temperature | Provides unique selectivity and operates under mild, atom-economic conditions. researchgate.netnih.gov |

| Brønsted Acids | Perchloric acid on silica-gel (HClO₄–SiO₂), Sulfonated reduced graphene oxide (SrGO) | Solvent-free, Room Temp. | Highly efficient, inexpensive, and reusable heterogeneous catalyst system. organic-chemistry.orgthieme-connect.com |

| Ionic Liquids | 1-Alkyl-3-methylimidazolium cations | Solvent-free | Activates Boc anhydride via hydrogen bonding; offers excellent chemoselectivity. organic-chemistry.org |

| Organocatalysts | 4-(Dimethylamino)pyridine (DMAP), Guanidine hydrochloride | Acetonitrile (B52724), Ethanol | DMAP is a common and effective catalyst, though it can sometimes promote side reactions. chemicalbook.comresearchgate.net |

| Catalyst-Free | Water, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temperature | Environmentally benign, promotes high chemoselectivity, and avoids side products like ureas or N,N-di-Boc derivatives. organic-chemistry.orgorganic-chemistry.orgnih.gov |

A significant advantage of many modern N-Boc protection protocols is their high degree of chemoselectivity. researchgate.netthieme-connect.com This allows for the selective protection of an amino group in the presence of other reactive functional groups, such as hydroxyls or phenols. nih.gov For instance, catalyst-free methods in water can protect amino alcohols without forming undesired oxazolidinone side products. organic-chemistry.orgorganic-chemistry.org

In the context of multi-step synthesis, the Boc group is a cornerstone of orthogonal protection strategies. studysmarter.co.ukiris-biotech.de Orthogonality refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting others. iris-biotech.debiosynth.com The Boc group is characteristically acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA). wikipedia.orgnih.gov It remains stable under basic and hydrogenolysis conditions. organic-chemistry.orgmasterorganicchemistry.com

This property allows it to be used in tandem with other common amine protecting groups:

Fmoc (Fluorenylmethoxycarbonyl): This group is base-labile (removed with piperidine) and is orthogonal to the acid-labile Boc group. researchgate.nettotal-synthesis.com The Boc/Fmoc pairing is fundamental in modern solid-phase peptide synthesis. iris-biotech.debiosynth.com

Cbz (Carboxybenzyl): This group is removed by catalytic hydrogenolysis. masterorganicchemistry.com The Boc/Cbz combination is also considered orthogonal, enabling selective deprotection in complex synthetic routes. biosynth.com

This strategic use of orthogonal protecting groups, including the Boc group on this compound, provides the precise control necessary for the synthesis of complex molecular architectures. masterorganicchemistry.comnbinno.com

Ritter Reaction for N-tert-Butyl Amide and Carbamate Formation

The Ritter reaction is a well-established chemical method that transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid. wikipedia.org This reaction is particularly useful for creating sterically hindered amides, such as N-tert-butyl amides. The process typically involves the reaction of a substrate capable of forming a stable carbocation, like a tertiary alcohol, with a nitrile. organic-chemistry.orgnrochemistry.com

The mechanism of the Ritter reaction begins with the generation of a stable carbocation. organic-chemistry.org When using a tertiary alcohol like tert-butanol, a strong acid protonates the hydroxyl group, which then departs as a water molecule, leaving behind a stable tert-butyl carbocation. nrochemistry.com Alternatively, precursors such as tert-butyl acetate (B1210297) can be used in the presence of a catalytic amount of sulfuric acid to generate the same cation. organic-chemistry.org

This highly electrophilic tert-butyl cation is then attacked by the nucleophilic lone pair of electrons on the nitrogen atom of a nitrile. This addition results in the formation of a highly stable nitrilium ion intermediate. organic-chemistry.orgmissouri.edu The final step involves the hydrolysis of the nitrilium ion during aqueous work-up, which yields the corresponding N-tert-butyl amide. organic-chemistry.org

Formation of a stable tert-butyl carbocation from a suitable precursor (e.g., tert-butanol, isobutylene) in a strong acid. wikipedia.orgnrochemistry.com

Nucleophilic attack of the nitrile's nitrogen atom on the carbocation. nrochemistry.com

Formation of a stable nitrilium ion intermediate. organic-chemistry.org

Hydrolysis of the nitrilium ion to produce the final N-alkyl amide. nrochemistry.com

The Ritter reaction is versatile and accommodates a wide range of substrates. A variety of nitriles, including aromatic, aliphatic, electron-deficient, and heteroaromatic types, can be successfully employed to produce the corresponding N-tert-butyl amides in excellent yields. organic-chemistry.org Substrates capable of generating stable carbocations, such as tertiary, secondary, and benzylic alcohols, are effective starting materials. wikipedia.orgmaxbrainchemistry.com

However, the reaction has notable limitations. A primary drawback is the necessity of stoichiometric amounts of strong, corrosive acids like sulfuric acid, which leads to the generation of substantial salt byproducts during neutralization, complicating product purification and creating significant waste. wikipedia.orgirb.hr This high acid concentration also limits the reaction's applicability to substrates containing acid-sensitive functional groups. nrochemistry.com While modified procedures using catalytic amounts of acid with reagents like tert-butyl acetate have been developed to mitigate this, the need for strongly acidic conditions remains a general constraint. organic-chemistry.org

| Nitrile Substrate | Carbocation Source | Acid Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Benzonitrile | tert-Butyl Acetate | H₂SO₄ (cat.) | 95 | organic-chemistry.org |

| Acetonitrile | tert-Butyl Acetate | H₂SO₄ (cat.) | 90 | organic-chemistry.org |

| 4-Chlorobenzonitrile | tert-Butyl Acetate | H₂SO₄ (cat.) | 94 | organic-chemistry.org |

| Propionitrile | tert-Butanol | H₂SO₄ | 88 | irb.hr |

Advanced and Green Synthetic Methodologies

In response to the limitations of traditional methods and an increasing focus on environmental sustainability, advanced and green synthetic methodologies have been developed for carbamate and amide synthesis. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

A significant advancement in green chemistry is the development of solvent-free or low-solvent reaction conditions. These methods reduce the environmental impact associated with volatile organic solvents (VOCs). cnr.it Mechanochemical synthesis, for instance, often proceeds in a solid-state or with only a minimal amount of liquid additive, thereby eliminating the need for bulk solvents. irb.hr The Ritter reaction, being acid-catalyzed, is inherently a base-free process, aligning with the goal of simplifying reaction work-ups and avoiding the use of corrosive bases.

Mechanochemistry utilizes mechanical force, typically through grinding or milling, to induce chemical reactions. cnr.itmdpi.com This technique has been successfully applied to the Ritter reaction, offering a rapid and efficient solvent-free alternative to conventional solution-based methods. irb.hr In a typical mechanochemical setup, the alcohol, nitrile, and a catalytic amount of a Brønsted acid are milled together at room temperature. irb.hr The mechanical energy facilitates the reaction, often leading to high yields in a significantly shorter time frame compared to traditional heating. irb.hr

This approach is tolerant of various functionalized nitriles as well as secondary and tertiary alcohols. irb.hr By avoiding bulk solvents and operating at ambient temperature, mechanochemical synthesis represents a more sustainable and energy-efficient pathway for producing amides and their derivatives. irb.hrcnr.it

| Alcohol | Nitrile | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| tert-Butanol | Benzonitrile | Milling, p-TsOH (0.2 eq) | 20 min | 94 | irb.hr |

| 1-Adamantanol | Benzonitrile | Milling, p-TsOH (0.2 eq) | 20 min | 99 | irb.hr |

| tert-Butanol | 4-Methoxybenzonitrile | Milling, p-TsOH (0.2 eq) | 20 min | 96 | irb.hr |

| 1-Methylcyclohexanol | Acetonitrile | Milling, p-TsOH (0.2 eq) | 20 min | 90 | irb.hr |

Micellar catalysis has emerged as a powerful tool for conducting organic reactions in water, addressing the challenge of the poor solubility of many organic substrates. rsc.orgresearchgate.net In this approach, surfactants are added to water at a concentration above their critical micelle concentration, leading to the formation of spherical aggregates called micelles. rsc.org These micelles possess a hydrophobic (lipophilic) interior and a hydrophilic exterior. rsc.org

This structure allows non-polar organic reactants to accumulate within the hydrophobic core of the micelles, leading to a high effective concentration and facilitating the reaction, even though the bulk medium is water. rsc.org This technique has been effectively used for amidation reactions, including those involving water-sensitive reagents like acyl chlorides. nih.govresearchgate.net By replacing volatile and often toxic organic solvents with water, micellar catalysis offers a greener and safer reaction environment, which is particularly relevant for large-scale industrial manufacturing. nih.govresearchgate.net The use of commercially available surfactants like Triton X-100 has proven effective for promoting amidation between acyl chlorides and lipophilic amines in water. nih.govresearchgate.net

Scalable Synthetic Protocols for Research and Industrial Applications

The synthesis of this compound and its analogs on a large scale necessitates methodologies that are efficient, cost-effective, and amenable to industrial production environments. Research has focused on adapting classical reactions and developing novel continuous flow processes to meet these demands.

One prominent scalable method involves the Curtius rearrangement . This reaction transforms carboxylic acids into isocyanates, which are then trapped by an alcohol, such as tert-butanol, to yield the desired carbamate. A continuous flow process has been developed that couples the Curtius rearrangement with a biocatalytic step. In this system, a carboxylic acid precursor, such as cyclobutanecarboxylic acid, is reacted with diphenylphosphoryl azide (DPPA) to form the acyl azide intermediate, which then rearranges to the isocyanate upon heating. This is immediately trapped by an alcohol to form the carbamate. This flow chemistry approach offers advantages in terms of safety, reaction control, and scalability compared to traditional batch processing. For instance, the use of 3-oxocyclobutanecarboxylic acid has been shown to yield the corresponding carbamate product, demonstrating the method's applicability to substituted cyclobutane (B1203170) systems. beilstein-journals.org

Another relevant scalable transformation is the Ritter reaction , which, while traditionally used for synthesizing N-tert-butyl amides, provides a robust and scalable pathway for forming a C-N bond with a tertiary butyl group. nih.gov An optimized procedure for converting nitriles to N-tert-butyl amides using tert-butyl acetate and acetic acid has been shown to have a broad scope for various nitriles and is noted for its scalability. nih.gov While this yields an amide rather than a carbamate, its industrial relevance for creating the N-tert-butyl linkage is significant and could be part of a multi-step scalable route.

General methods for carbamate synthesis that are amenable to scale-up often involve the reaction of an amine with an activated carbonyl source. For the synthesis of this compound, this would typically involve the reaction of cyclobutylamine with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions. This reaction is generally high-yielding, proceeds under mild conditions, and is widely used in both academic and industrial settings due to its operational simplicity and the ease of purification of the resulting Boc-protected amine.

Table 1: Comparison of Scalable Synthetic Methods

| Method | Precursor | Key Reagents | Product Type | Key Advantages for Scalability |

| Curtius Rearrangement | Cyclobutanecarboxylic Acid | Diphenylphosphoryl azide (DPPA), tert-butanol | Carbamate | Amenable to continuous flow processing, enhanced safety. beilstein-journals.org |

| Ritter Reaction | Cyclobutanecarbonitrile | tert-Butyl acetate, Acetic Acid | Amide | High efficiency, broad substrate scope, optimized for scale. nih.gov |

| Boc-Protection | Cyclobutylamine | Di-tert-butyl dicarbonate (Boc₂O) | Carbamate | Mild conditions, high yield, operational simplicity. |

Synthesis of Key Intermediates and Functionalized Derivatives

The synthesis of derivatives of this compound often requires the initial construction of a cyclobutane ring bearing specific substituents. Several strategies have been developed to create these key intermediates with control over substitution patterns.

A significant approach is the [2+2] cycloaddition reaction . For example, a hyperbaric [2+2] cycloaddition between ethenesulfonyl fluoride (B91410) and tert-butyl vinyl ether can be used to create a 1,2-disubstituted cyclobutane scaffold. researchgate.net The resulting functional groups (a sulfonyl fluoride and a tert-butyl ether) can be subsequently modified to introduce the desired carbamate functionality and other points of diversity. researchgate.net

Another powerful strategy involves the functionalization of bicyclo[1.1.0]butanes . A diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes using tert-butyl nitrite (B80452) and TEMPO provides access to 1,1,3-trisubstituted cyclobutanes. researchgate.net This catalyst-free radical reaction is scalable and yields highly functionalized cyclobutane scaffolds that are precursors for further elaboration. researchgate.net

Furthermore, a formal γ-C-H functionalization of cyclobutyl ketones offers a stereospecific route to cis-1,3-difunctionalized cyclobutanes. nih.gov This method proceeds through a Norrish-Yang cyclization to generate a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate then undergoes a palladium-catalyzed C-C bond cleavage and functionalization to introduce aryl, heteroaryl, alkenyl, or alkynyl groups at the 3-position relative to the ketone. The ketone itself can then be converted into an amine and subsequently protected as a tert-butyl carbamate. nih.gov

Table 2: Methods for Synthesizing Substituted Cyclobutane Intermediates

| Method | Starting Materials | Resulting Substitution Pattern | Key Features |

| [2+2] Cycloaddition | Ethenesulfonyl fluoride, tert-butyl vinyl ether | 1,2-disubstituted | Hyperbaric conditions, creates versatile functional handles. researchgate.net |

| Bicyclo[1.1.0]butane Opening | Bicyclo[1.1.0]butanes, tert-butyl nitrite, TEMPO | 1,1,3-trisubstituted | Catalyst-free, radical reaction, good diastereoselectivity. researchgate.net |

| Formal γ-C-H Functionalization | Cyclobutyl aryl ketones | cis-1,3-disubstituted | Norrish-Yang/Pd-catalyzed sequence, high diastereocontrol. nih.gov |

Achieving stereocontrol in the synthesis of cyclobutylcarbamates is crucial for their application in medicinal chemistry. The primary strategy involves the use of chiral starting materials to direct the stereochemical outcome of key reactions.

A highly effective approach utilizes chiral cyclobutyl dehydro amino acids synthesized from readily available natural products such as (−)-α-pinene or (−)-verbenone . doi.orgresearchgate.net These chiral building blocks possess a defined stereochemistry that governs subsequent transformations. For instance, the 1,3-dipolar cycloaddition of diazomethane (B1218177) to these chiral dehydro amino acids proceeds with a high degree of π-facial diastereoselection. The bulky gem-dimethyl group on the cyclobutane ring, derived from the chiral terpene starting material, effectively shields one face of the double bond, forcing the incoming reagent to attack from the opposite face. doi.org This results in the formation of cyclopropane-fused amino acid derivatives as single diastereomers. While this example leads to a bicyclic system, the underlying principle of using a chiral cyclobutane scaffold to direct stereoselective additions is broadly applicable to the synthesis of enantiomerically pure substituted cyclobutylamines, which are direct precursors to the target carbamates.

The key to this stereocontrol is the proximity of the reacting center (the double bond) to the existing stereogenic center on the cyclobutyl moiety. doi.org The rigid, conformationally constrained nature of the cyclobutane ring translates the stereochemical information from the chiral auxiliary to the newly forming stereocenters with high fidelity. Subsequent manipulation of the resulting functional groups allows for the synthesis of a variety of enantiomerically pure or diastereomerically enriched cyclobutylcarbamate derivatives.

Creating cyclobutylcarbamate scaffolds that incorporate additional functional groups is essential for developing analogs with tailored properties. These functional groups serve as handles for further chemical modification.

One versatile method starts with the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with weakly nucleophilic nitrogen sources, including carbamates, under acidic conditions. luc.edu This reaction provides access to various substituted 2-aminocyclobutanone derivatives. The resulting ketone functionality is a key synthetic handle. It can be reduced to a hydroxyl group, converted to an amine via reductive amination, or used in Wittig-type reactions to introduce carbon-based substituents. For example, the synthesis of tert-butyl (3-oxocyclobutyl)carbamate provides a precursor where the ketone can be elaborated into other functionalities. beilstein-journals.org

Another approach involves the direct synthesis of a functionalized carbamate from a precursor already containing the desired group. For instance, tert-butyl (3-hydroxycyclobutyl)carbamate can be synthesized and the hydroxyl group can then be activated for further reactions. A common transformation is the conversion of the alcohol to a good leaving group, such as a tosylate, by reacting it with tosyl chloride. chemicalbook.com This yields tert-butyl (3-tosylcyclobutyl)carbamate, a versatile intermediate for nucleophilic substitution reactions to introduce groups like azides (precursors to amines) or cyanides.

The formal γ-C-H functionalization strategy mentioned previously is also a powerful tool for introducing specific functionalities. nih.gov The palladium-catalyzed C-C cleavage/functionalization step can be used to install alkynyl groups directly onto the cyclobutane ring, providing a valuable handle for click chemistry and other transformations. nih.gov

Table 3: Examples of Functionalized Cyclobutylcarbamate Synthesis

| Target Functionality | Synthetic Precursor | Key Transformation | Resulting Scaffold |

| Hydroxyl | 2-Aminocyclobutanone derivative | Reduction of ketone (e.g., with NaBH₄) | Hydroxy-substituted cyclobutylcarbamate |

| Tosyl (activated hydroxyl) | tert-Butyl (3-hydroxycyclobutyl)carbamate | Reaction with Tosyl chloride | tert-Butyl (3-tosylcyclobutyl)carbamate chemicalbook.com |

| Ethynyl (B1212043) | Cyclobutyl aryl ketone | Norrish-Yang / Pd-catalyzed alkynylation | Ethynyl-substituted cyclobutyl ketone (amine precursor) nih.gov |

Reactivity and Mechanistic Investigations of Tert Butyl Cyclobutylcarbamate

Fundamental Chemical Transformations

The tert-butyl carbamate (B1207046) moiety is not merely a protecting group; its unique electronic and steric properties enable a diverse range of chemical transformations. These reactions are crucial for elaborating the core cyclobutane (B1203170) structure into more complex molecular architectures.

Coupling Reactions for Complex Molecular Architectures

While the N-H bond of a primary or secondary carbamate can participate in coupling reactions, the fully substituted nitrogen in tert-butyl cyclobutylcarbamate directs the focus of coupling reactions to other sites on the molecule. For synthetic utility, the cyclobutane ring can be pre-functionalized with a leaving group, such as a halide or a triflate, enabling its participation in various cross-coupling protocols.

Palladium-catalyzed and copper-catalyzed C-N cross-coupling reactions are powerful methods for forming carbon-nitrogen bonds. princeton.edu In a hypothetical scenario, a halogenated derivative of this compound could couple with a wide array of nitrogen nucleophiles, including heterocycles, amides, and anilines. Such reactions typically proceed at room temperature and demonstrate broad substrate applicability. princeton.edu

The following table outlines representative conditions for C-N coupling reactions applicable to functionalized cycloalkylamines.

| Reaction Type | Catalyst System | Coupling Partners | General Conditions |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) | Aryl/Alkyl Halide + Amine/Carbamate | Base (e.g., NaOt-Bu), Toluene, Heat |

| Ullmann Condensation | Copper Catalyst (e.g., CuI) + Ligand (e.g., L-proline) | Aryl/Alkyl Halide + Amine/Carbamate | Base (e.g., K₂CO₃), DMSO, Heat |

| Metallaphotoredox C-N Coupling | Ir or Ru Photocatalyst + Cu Catalyst | Carboxylic Acid + N-Nucleophile | Room Temperature, Visible Light |

Cyclization Reactions and Ring Transformations

The carbamate group can actively participate in cyclization reactions, leveraging the nucleophilicity of the nitrogen or the electrophilicity of the carbonyl carbon. Gold-catalyzed intramolecular hydroamination of alkynyl carbamates represents a significant class of cyclization reactions, typically forming five- or six-membered heterocyclic rings. researchgate.net Although this requires an appropriately positioned alkyne substituent on the cyclobutane ring, it highlights a potential pathway for constructing fused ring systems.

Furthermore, the nitrogen-bound Boc group can direct metallation at an adjacent carbon, generating a carbanion. This nucleophilic center can then engage in intramolecular reactions, such as addition to an aryne, to form complex polycyclic structures like benzazepines. researchgate.net

Ring transformations of the cyclobutane moiety itself, while less directly related to the carbamate's reactivity, are also synthetically relevant. Lewis acid-catalyzed strategies involving bicyclo[1.1.0]butanes can lead to stereocontrolled synthesis of functionalized cyclobutylamines, which are precursors to this compound. nih.govacs.org

Substitution Reactions and Functional Group Interconversions

Functional group interconversion is a cornerstone of modern organic synthesis, and the tert-butoxycarbonyl (Boc) group is preeminent in this regard, primarily as a protecting group for amines. fiveable.me

The most fundamental transformation of this compound is the cleavage of the Boc group to liberate the free cyclobutylamine (B51885). This deprotection is typically achieved under acidic conditions, which exploit the lability of the tert-butyl cation. jk-sci.comresearchgate.net

| Reagent | Solvent | Conditions | Mechanism |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Acid-catalyzed cleavage forming a tert-butyl cation and carbamic acid, which decarboxylates. jk-sci.com |

| Hydrochloric Acid (HCl) | Dioxane or Methanol | Room Temperature | Similar to TFA, generates the amine hydrochloride salt. |

| Aqueous Phosphoric Acid | - | Mild, environmentally benign conditions. acs.org | Selective acid-catalyzed hydrolysis. |

Beyond deprotection, the carbamate functionality can be converted directly into other important functional groups. For instance, N-Boc protected amines can be transformed into amides through rhodium-catalyzed coupling with arylboroxines or via in situ generation of isocyanates followed by reaction with Grignard reagents. organic-chemistry.orgnih.gov This allows the direct conversion of the protected amine into a more complex amide without an intermediate deprotection step. Additionally, the carbamate can be converted into various substituted ureas. organic-chemistry.org

Substitution reactions can also be performed on the cyclobutane ring. For example, a hydroxyl group on the ring can be converted to a tosylate, a highly effective leaving group for subsequent nucleophilic substitution (Sₙ2) reactions. chemicalbook.com

Mechanistic Pathways of Carbamate-Involving Reactions

Understanding the mechanistic pathways that govern carbamate reactivity is essential for predicting reaction outcomes and designing novel synthetic strategies.

Nucleophilic Addition Mechanisms

The carbonyl group of the carbamate, while less electrophilic than that of a ketone or aldehyde due to resonance donation from the adjacent nitrogen and oxygen atoms, is still susceptible to nucleophilic attack. This reaction forms the basis for many functional group interconversions.

The mechanism typically begins with the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate. The fate of this intermediate depends on the reaction conditions and the nature of the substituents. In many cases, the intermediate will collapse, expelling a leaving group to regenerate the carbonyl in a newly formed functional group. For example, the reaction of a carbamate with an amine in the presence of trimethylaluminum (B3029685) proceeds through an aluminum amide complex, leading to the formation of a urea (B33335). organic-chemistry.org

Role of Isocyanate Intermediates in Urea Formation

A particularly important mechanistic pathway in the chemistry of N-Boc protected primary amines, such as the parent cyclobutylamine, involves the formation of an isocyanate intermediate. organic-chemistry.orgrsc.org This pathway is central to the synthesis of unsymmetrical ureas from carbamates. researchgate.netorganic-chemistry.orgrsc.org

The mechanism is initiated by a base, which deprotonates the carbamate nitrogen. researchgate.net The resulting anion is unstable and readily eliminates the sterically bulky and stable tert-butoxide anion. This elimination-concerted process generates a highly reactive isocyanate intermediate (cyclobutyl isocyanate in this case). researchgate.netrsc.org

The electrophilic carbon of the isocyanate is then rapidly attacked by a nucleophile, such as a primary or secondary amine. This nucleophilic addition forms a new carbon-nitrogen bond and yields the final substituted urea product. This method avoids the direct handling of often toxic and moisture-sensitive isocyanates by generating them in situ. organic-chemistry.orgnih.gov Recent studies show that bases like lithium tert-butoxide can efficiently promote this transformation. rsc.org

Radical Processes in tert-Butyl Perester Synthesis

The synthesis of tert-butyl peresters can proceed through radical pathways, particularly in metal-free conditions. One such method involves the Bu4NI-catalyzed oxidation of aldehydes with tert-butyl hydroperoxide (TBHP). rsc.org Mechanistic investigations suggest that this protocol operates via a radical process. This approach, combined with the Kharasch–Sosnovsky reaction, provides a practical route for synthesizing allylic esters from simple aldehydes and alkenes in a two-step, one-pot procedure. rsc.org

Another avenue for tert-butyl perester synthesis involves the copper-catalyzed oxidative coupling of benzyl (B1604629) cyanides with TBHP. researchgate.net This solvent-free reaction proceeds at room temperature and offers good to excellent yields of various tert-butyl perester derivatives. The reaction of a mono-substituted nitrile, such as phenylacetonitrile, with TBHP under copper catalysis can yield a mixture of oxidation products, including tert-butyl perbenzoate. researchgate.net

The initiation of radical addition reactions using tert-butyl peresters, such as tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB), has been demonstrated in the radical acylation of allyl esters with benzaldehyde. nih.gov This solvent- and metal-free method is compatible with both electron-donating and halogen groups, showcasing high atom utilization and chemoselectivity. nih.gov

Electron paramagnetic resonance (EPR) spectroscopy, in conjunction with radical trapping techniques, has been employed to qualitatively analyze the free radicals generated during these reactions. researchgate.net For instance, 2,2,6,6-tetramethylpiperidinooxy (TEMPO), a known radical trapping agent and inhibitor, has been used to study the thermal decomposition of TBPB. researchgate.net

Intramolecular Decarboxylative Synthesis Pathways

A notable intramolecular decarboxylative pathway for the synthesis of alkylamines involves the use of readily prepared alkanoyloxycarbamates. This base-mediated reaction provides a general and effective method for producing primary and secondary alkylamines in good yields under mild conditions. acs.org The reaction tolerates a wide range of functional groups. acs.org

Mechanistic studies suggest that this transformation proceeds through a rearrangement process akin to the Hofmann or Curtius rearrangement, rather than a free radical mechanism. organic-chemistry.org The proposed pathway involves the deprotonation of the alkanoyloxycarbamate by a base, followed by an intramolecular SN2 reaction where the nitrogen acts as a nucleophile, leading to a concerted rearrangement and the formation of the amine product. acs.org This method is scalable and has been demonstrated in the gram-scale synthesis of pharmaceutical intermediates. organic-chemistry.org

In the realm of transition metal-catalyzed decarboxylative reactions, cyclic carbamates serve as valuable precursors for a variety of N-heterocyclic compounds. nih.gov For example, the palladium-catalyzed decarboxylation of vinyl cyclic carbamates generates a zwitterionic intermediate. nih.gov Similarly, copper catalysts are typically required for the decarboxylation of ethynyl (B1212043) cyclic carbamates to form a corresponding zwitterionic intermediate. nih.gov These intermediates can then be trapped by various nucleophiles to afford functionalized indole (B1671886) skeletons and other N-heterocycles. nih.gov

Kinetic and Mechanistic Studies of Oxidation Reactions Involving tert-Butyl Moieties

The oxidation of various substrates by reagents containing tert-butyl groups, such as tert-butyl hydroperoxide (TBHP), often involves radical intermediates. Kinetic and mechanistic studies of these reactions provide insight into the role of the tert-butyl moiety.

In the oxidation of cyclohexane (B81311) with TBHP over M–N4 catalysts, the reaction is proposed to follow a radical-mediated Eley–Rideal mechanism. rsc.org This mechanism is primarily mediated by tert-butoxy (B1229062) radicals formed at the metal site. rsc.org Kinetic modeling of this process has been shown to reproduce experimental trends in product rates and selectivity. rsc.org The apparent reaction orders are less than one for both cyclohexane and TBHP, suggesting a surface-mediated reaction. rsc.org

A general mechanism for transition metal-catalyzed oxidative Mannich reactions of N,N-dialkylanilines with TBHP involves a rate-determining single electron transfer (SET). acs.org The tert-butylperoxy radical is the primary oxidant in this step, which is followed by competing backward SET and irreversible heterolytic cleavage of the α-C-H bond. acs.org

The photochemically generated tert-butoxyl radical from TBHP has been used to study the oxidation kinetics of antioxidants. nih.gov The initial rates of oxidation were found to increase with increasing concentrations of the antioxidant and TBHP, as well as with light intensity. nih.gov The quantum yields were dependent on the concentrations of the antioxidant and TBHP but independent of light intensity. nih.gov

Kinetic studies of the reactions of tert-butyl radicals in the liquid phase have been conducted by photolysis of precursors like 2,2′-azoisobutane and 2,2,4,4-tetramethylpentan-3-one. rsc.org The product distributions can be explained by the reactions of these radicals within a solvent cage in competition with cage escape and subsequent reactions. rsc.org

Theoretical investigations into the gas-phase oxidation of the tert-butyl radical with ground-state atomic oxygen have identified two competing reaction pathways: addition and abstraction. researchgate.net The barrierless addition leads to an energy-rich intermediate that can subsequently eliminate or isomerize to form various products. researchgate.net

Reaction Scope and Selectivity

Chemoselectivity in Carbamate Functionalization and Deprotection

The tert-butoxycarbonyl (Boc) group, a common protecting group for amines, can be selectively removed under various conditions, demonstrating the chemoselectivity achievable in carbamate deprotection. Aqueous phosphoric acid serves as a mild and selective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, while leaving other protecting groups like CBZ carbamates, benzyl and methyl esters, and TBDMS ethers intact. organic-chemistry.org

Lewis acids, such as ZnBr₂, can be employed for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. researchgate.netnih.gov While N-Boc and N-trityl groups are labile under these conditions, PhF protected amines are compatible, allowing for the preparation of N-(PhF)amino acids from their tert-butyl esters in good yields. nih.gov

A combination of the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane facilitates a mild deprotection of tert-butyl carbamates, carbonates, esters, and ethers. organic-chemistry.org This method avoids the need for high temperatures or strong acids and bases. researchgate.net

Basic conditions can also be used for the deprotection of tert-butyl carbamates. For instance, aqueous methanolic potassium carbonate under reflux is effective for removing the Boc group from NH-heteroarenes like indoles, indazoles, and carbazoles, particularly those bearing electron-withdrawing groups. researchgate.net

In terms of functionalization, the nitration of aromatic sulfonamides using tert-butyl nitrite (B80452) shows a high degree of chemoselectivity for the sulfonamide functionalized aryl system, even in the presence of other sensitive functionalities. rsc.org

Influence of Substituents and Cyclobutyl Ring Strain on Reactivity

The reactivity of cyclobutane derivatives is significantly influenced by ring strain. Donor-acceptor cyclobutanes, such as alkoxy-activated cyclobutane-1,1-dicarboxylates, can undergo cycloaddition reactions through the generation of dipolar intermediates, a process that exploits this inherent strain. rsc.org While similar chemistry is well-established for cyclopropanes, its extension to cyclobutanes is an area of active research. rsc.org

The introduction of a cyclobutyl ring onto a molecule can be achieved through methods like the cobalt-catalyzed cross-coupling of alkyl iodides with cyclobutyl Grignard reagents. acs.org This reaction is chemoselective and diastereoconvergent, suggesting the involvement of radical intermediates. acs.org

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

In the field of organic synthesis, tert-butyl cyclobutylcarbamate serves as a foundational building block. The Boc group provides a stable yet easily removable shield for the amine functionality, allowing chemists to perform reactions on other parts of a molecule without unintended interference. rsc.orgresearchgate.net This control is essential for multi-step synthetic pathways that are common in modern organic chemistry. nih.gov

The cyclobutane (B1203170) moiety is increasingly recognized for its utility in constructing complex molecular frameworks. mdpi.comnih.gov While stable, the inherent ring strain in cyclobutanes can be harnessed for specific chemical transformations, including ring-opening and rearrangement reactions to yield more complex structures. nih.govacs.org This reactivity makes cyclobutane derivatives, including this compound, valuable starting materials for synthesizing a variety of organic compounds. The development of new synthetic protocols continues to expand the use of these four-membered ring systems as versatile intermediates. mdpi.com

The rigid, puckered three-dimensional structure of the cyclobutane ring is a key feature exploited by medicinal chemists to control the spatial arrangement of functional groups. nih.gov This conformational restriction helps to lock a molecule into a specific, biologically active shape. A prime example of this principle is demonstrated in the highly diastereoselective synthesis of tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, a closely related synthon. This process, which achieved a diastereomeric ratio of approximately 98:2, was a critical step in producing a fragment of the investigational androgen receptor degrader GDC-2992. Such precise stereochemical control is fundamental to creating complex molecules with defined three-dimensional architectures.

Pharmaceutical Research and Drug Discovery

The unique structural characteristics of cyclobutane-containing compounds have made them increasingly valuable in the quest for new medicines. nih.gov this compound and its derivatives serve as important intermediates in the synthesis of new therapeutic agents.

The synthesis of novel, biologically active molecules often relies on specialized building blocks that can introduce specific structural features. Cyclobutane derivatives are present in several FDA-approved drugs, highlighting their importance in pharmaceutical development. nih.gov The utility of carbamate-protected cyclobutane structures is exemplified by the synthesis of key intermediates for investigational drugs. For instance, the stereoselective synthesis of a tert-butyl carbamate-protected tetramethylcyclobutanol was developed as part of the manufacturing route for a fragment of GDC-2992, an agent being studied for its potential in cancer therapy. This demonstrates the direct application of such building blocks in creating complex and potentially therapeutic molecules.

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The cyclobutane scaffold is an effective tool in this process. Replacing more flexible or metabolically vulnerable groups with a rigid cyclobutane ring can enhance a drug's profile. nih.gov For example, this strategy can improve metabolic stability, a crucial factor for a drug's effectiveness in the body. nih.gov The introduction of a cyclobutane moiety can also reduce the planarity of a molecule and provide conformational restriction, which can lock the compound into its most active form, thereby enhancing its efficacy. nih.gov

| Optimization Goal | Contribution of Cyclobutane Ring | Example from Drug Development |

|---|---|---|

| Improve Metabolic Stability | Replaces metabolically labile groups (e.g., cyclohexane). The ring's stability reduces clearance. nih.gov | In the development of the IDH1 inhibitor ivosidenib, replacing a cyclohexyl amine with a difluorocycbutanyl amine improved metabolic stability. nih.gov |

| Enhance Potency/Efficacy | Provides conformational restriction, locking the molecule into its most active shape. nih.gov | Antitumor natural product analogs were synthesized with a cyclobutane ring to prevent in vivo cis/trans-isomerization, preserving the active conformation. |

| Increase Selectivity | The rigid 3D structure directs key pharmacophore groups into optimal orientations for binding to the target receptor. | Spirocyclic cyclobutyl derivatives proved highly potent in inhibiting enzymes by precisely positioning substituents in the binding pocket. |

The metabotropic glutamate receptor 5 (mGluR5) is a key target in the central nervous system (CNS) for the development of new treatments for disorders like schizophrenia and anxiety. The development of molecules that can modulate this receptor, such as agonists or allosteric modulators, is an active area of research. nih.gov While direct synthesis of mGluR5 agonists from this compound is not prominently documented, the structural features of the cyclobutane ring are relevant to the design of CNS-active agents. For instance, the cyclobutyl group is a component of N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172), a selective mGluR5 positive allosteric modulator (PAM) that has shown antipsychotic-like activity in preclinical models. This highlights the utility of the cyclobutyl scaffold in crafting molecules that can precisely interact with specific CNS receptors.

Design and Synthesis of Enzyme Inhibitors (e.g., Arginase Inhibitors)

This compound and its derivatives play a crucial role as intermediates in the synthesis of potent enzyme inhibitors, particularly arginase inhibitors. Arginase is an enzyme involved in the urea (B33335) cycle, and its inhibition has therapeutic potential in various diseases, including cardiovascular disorders and cancer. nih.govgd3services.com

The synthesis of arginase inhibitors often involves a multi-step process where the cyclobutane scaffold, protected by the tert-butoxycarbonyl (Boc) group, is a key structural element. For instance, (1s,3s)-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid is a starting material for the synthesis of intermediates like tert-butyl (1s,3s)-3-(methoxy(methyl)carbamoyl)cyclobutylcarbamate. nih.govepo.org This intermediate is then further reacted, for example with a Grignard reagent like 3-butenylmagnesium bromide, to introduce additional functionalities required for inhibitory activity against arginase. epo.org The Boc protecting group is essential in these synthetic routes to prevent unwanted side reactions of the amine group while other parts of the molecule are being modified. nih.gov

Table 1: Synthesis of an Arginase Inhibitor Intermediate

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | (1s,3s)-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid | N,O-dimethylhydroxylamine hydrochloride, N-methylmorpholine, EDCI | tert-Butyl (1s,3s)-3-(methoxy(methyl)carbamoyl)cyclobutylcarbamate | Formation of a Weinreb amide |

Agrochemical Development and Formulation

The development of novel agrochemicals with improved efficacy and selectivity is a continuous effort in the agricultural industry. Carbamate (B1207046) compounds have a long history of use as pesticides, including insecticides, fungicides, and herbicides. nih.gov this compound derivatives serve as important intermediates in the synthesis of new agrochemical candidates.

This compound and its analogs are valuable building blocks in the synthesis of complex molecules for agrochemical applications. chemimpex.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, including in the preparation of new agrochemicals. nbinno.com Its stability under various reaction conditions and the ease of its removal make it ideal for multi-step synthetic sequences. The use of such intermediates allows for the precise introduction of desired functionalities to create agrochemicals with enhanced properties, such as increased potency against target pests or weeds and reduced impact on non-target organisms and the environment.

Materials Science and Advanced Materials Development

In the field of materials science, the structural components of a molecule dictate the properties of the resulting material. The tert-butyl group is known to impart desirable characteristics such as hydrophobicity, chemical resistance, and hardness to polymers. specialchem.comjamorin.comjamorin.com

The incorporation of bulky groups like the tert-butyl moiety from this compound into a polymer backbone can significantly influence the material's properties. The hydrophobic nature of the tert-butyl group can enhance water resistance and weatherability in coatings and adhesives. basf.comunivarsolutions.com Furthermore, the rigidity of the cyclobutane ring can contribute to the thermal stability and mechanical strength of the resulting polymer. By carefully selecting the monomers and polymerization conditions, materials with a specific combination of properties can be designed and synthesized.

While direct polymerization of this compound is not widely documented, the principles of using tert-butyl containing monomers in polymer synthesis are well-established. For example, tert-butyl acrylate (TBA) is used in the production of polymers for coatings, binders, adhesives, and sealants. jamorin.com Polymers derived from TBA exhibit good chemical resistance, hydrophobicity, and adhesion. jamorin.combasf.com The bulky tert-butyl group can also reduce the viscosity of polymer solutions at high solid content, which is advantageous for producing low-VOC (volatile organic compound) coatings. univarsolutions.com Similarly, the carbamate functionality is utilized in the production of polyurethanes, which are a versatile class of polymers used in a wide range of applications, including coatings and adhesives. nih.gov The unique combination of the tert-butyl group and the cyclobutane ring in this compound makes it a promising candidate for the development of specialty polymers with unique property profiles for advanced coatings and adhesives.

Integration into Organic Semiconductors and Conductors

There is no publicly available scientific literature or research data that describes the integration of this compound into organic semiconductors or conductors.

Investigation of Substituent Effects on Material Stability and Performance

There are no studies available that investigate the substituent effects of the this compound moiety on the stability or performance of materials in the context of organic electronics or materials science.

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic methodologies are fundamental to the characterization of tert-butyl cyclobutylcarbamate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the compound's identity and purity, as well as to investigate its structural nuances.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are the primary methods for structural confirmation, while ¹⁹F NMR and two-dimensional (2D) NMR techniques offer more in-depth analysis for its derivatives and complex structural assignments.

Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit characteristic signals for both the tert-butyl and cyclobutyl moieties.

The nine protons of the tert-butyl group are chemically equivalent and therefore typically appear as a sharp singlet in the upfield region of the spectrum, generally around 1.45 ppm. The protons of the cyclobutyl ring will present more complex splitting patterns due to spin-spin coupling with neighboring protons. The methine proton attached to the nitrogen atom is expected to appear as a multiplet, shifted downfield due to the deshielding effect of the adjacent nitrogen atom. The methylene (B1212753) protons of the cyclobutyl ring will likely appear as overlapping multiplets in the region of 1.6 to 2.4 ppm. The NH proton of the carbamate (B1207046) group typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.8 | br s | 1H | -NH - |

| ~4.0 | m | 1H | -CH-NH- |

| ~2.2 | m | 2H | Cyclobutyl-CH₂ |

| ~1.8 | m | 2H | Cyclobutyl-CH₂ |

| ~1.6 | m | 2H | Cyclobutyl-CH₂ |

Note: The chemical shifts and multiplicities are predicted based on analogous compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the carbamate group is typically observed in the downfield region of the spectrum, around 155 ppm. The quaternary carbon of the tert-butyl group is expected around 79 ppm, while the methyl carbons of the tert-butyl group will appear as a single intense peak in the upfield region, typically around 28 ppm. The carbons of the cyclobutyl ring will have distinct chemical shifts, with the methine carbon attached to the nitrogen appearing at a lower field (around 50 ppm) compared to the methylene carbons (in the range of 15-35 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | C=O |

| ~79 | -C (CH₃)₃ |

| ~50 | -C H-NH- |

| ~32 | Cyclobutyl-C H₂ |

| ~28 | -C(C H₃)₃ |

Note: The chemical shifts are predicted based on analogous compounds and may vary depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically for the analysis of organofluorine compounds. While there is no direct information available for fluorinated derivatives of this compound, this technique would be invaluable for their characterization. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, allowing for the clear distinction of fluorine atoms in different positions on the cyclobutyl ring. For instance, fluorination at different carbons of the cyclobutyl moiety would result in distinct signals in the ¹⁹F NMR spectrum, providing unambiguous evidence for the position of substitution.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons and in determining the stereochemistry of the molecule.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the cyclobutyl ring, helping to assign the complex multiplets.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the cyclobutyl and tert-butyl groups.

These 2D NMR techniques would be crucial for the complete and unambiguous assignment of all ¹H and ¹³C signals of this compound and its derivatives.

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected in the mass spectrum, confirming its molecular weight. Compounds containing the tert-butoxycarbonyl (Boc) protecting group are known to exhibit characteristic fragmentation pathways. A prominent fragmentation pattern involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) from the tert-butyl group, often followed by the loss of carbon dioxide (CO₂, 44 Da) from the carbamate moiety, resulting in a total loss of 100 Da. nih.gov Another common fragmentation is the formation of the stable tert-butyl cation (C₄H₉⁺, m/z 57). The fragmentation of the cyclobutyl ring can also lead to characteristic daughter ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 171 | [M]⁺ (Molecular Ion) |

| 115 | [M - C₄H₈]⁺ |

| 71 | [M - C₄H₈ - CO₂]⁺ or [Cyclobutylamine]⁺ |

Note: The relative intensities of these fragments can vary depending on the ionization method used (e.g., Electron Ionization or Electrospray Ionization). The fragmentation of t-Boc protected amines can also proceed via McLafferty rearrangement in the ion source of an LC-MS instrument. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. In this compound, the key functional groups—the carbamate linkage (N-H and C=O), the tert-butyl group, and the cyclobutyl ring—give rise to characteristic absorption bands in the IR spectrum.

The carbamate group is identified by several distinct peaks. The N-H stretching vibration typically appears as a moderate to strong band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate is a prominent and sharp absorption, generally observed around 1725-1700 cm⁻¹. fiveable.me Additionally, C-N stretching vibrations can be found in the 1350-1200 cm⁻¹ range. The C-H bonds of the aliphatic tert-butyl and cyclobutyl groups result in stretching vibrations typically occurring between 3000 and 2850 cm⁻¹. libretexts.org Bending vibrations for these alkyl groups, such as scissoring and rocking, are visible in the fingerprint region (1470-1350 cm⁻¹). libretexts.org

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300-3500 |

| Carbonyl (C=O) | Stretch | 1725-1700 |

| Alkane (C-H) | Stretch | 3000-2850 |

Near-Infrared (NIR) Spectroscopy for Molecular Interactions and Conformation Studies

Near-Infrared (NIR) spectroscopy, which observes overtone and combination bands of fundamental molecular vibrations, is a powerful tool for studying intermolecular and intramolecular interactions, such as hydrogen bonding, and for conformational analysis. nirlab.commdpi.com The NIR region, spanning from approximately 700 to 2500 nm (14290 to 4000 cm⁻¹), is particularly sensitive to vibrations involving hydrogen atoms (C-H, N-H, O-H). s-a-s.org

For this compound, the N-H group is a key probe for molecular interactions. The first overtone of the N-H stretching vibration can be used to study hydrogen bonding. In a non-polar solvent or in a dilute solution where self-association is minimal, a sharp band corresponding to the "free" N-H overtone would be observed. As concentration increases or in the presence of hydrogen-bond accepting solvents, the formation of hydrogen bonds causes this band to shift to a lower frequency (longer wavelength) and broaden. nih.gov Similarly, the C-H stretching overtones from the cyclobutyl and tert-butyl groups can provide information about the molecular environment and conformation. s-a-s.org Changes in the position and shape of these bands can indicate conformational changes or interactions with surrounding molecules. nih.gov

Transient Absorption Spectroscopy for Excited-State Dynamics

Transient Absorption (TA) spectroscopy is a pump-probe technique used to investigate the dynamics of short-lived excited states in molecules. azom.com A sample is first excited by a short, intense "pump" laser pulse, and a subsequent "probe" pulse monitors the changes in absorption as the molecule relaxes back to its ground state. nih.gov This method allows for the tracking of various photophysical processes, including internal conversion, intersystem crossing to triplet states, and excited-state absorption. azom.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for assessing the purity of compounds and for monitoring the progress of chemical reactions. shimadzu.com

A common method for analyzing a compound like this compound would be reverse-phase HPLC (RP-HPLC). sielc.comsielc.com In this setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. google.com A typical mobile phase could be a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient separation of the target compound from potential impurities, starting materials, or byproducts. sielc.comsielc.com Detection is often achieved using a UV detector, as the carbamate functional group exhibits UV absorbance. By integrating the area of the chromatographic peak, the purity of a sample can be accurately quantified against a standard. During synthesis, HPLC can be used to monitor the disappearance of reactants and the formation of the product over time, enabling the optimization of reaction conditions. rcilabscan.com

Computational Chemistry and Theoretical Investigations

Molecular Descriptors Calculations (e.g., TPSA, LogP, Hydrogen Bond Acceptors/Donors, Rotatable Bonds)

Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. They are crucial in fields like medicinal chemistry and materials science for predicting the behavior and properties of compounds. Key descriptors for this compound have been calculated and are presented below.

Topological Polar Surface Area (TPSA) : This descriptor is related to a molecule's ability to cross biological membranes. It is calculated from the surface contributions of polar atoms.

LogP : The logarithm of the partition coefficient between octanol (B41247) and water, LogP, is a measure of a molecule's lipophilicity or hydrophobicity.

Hydrogen Bond Acceptors/Donors : This counts the number of atoms that can accept or donate a hydrogen atom in a hydrogen bond, which influences solubility and binding characteristics.

Rotatable Bonds : The number of bonds that can rotate freely, which is an indicator of molecular flexibility.

Table 2: Calculated Molecular Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| TPSA | 38.33 Ų |

| LogP | 2.15 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical studies, often employing methods like Density Functional Theory (DFT), provide deep insights into reaction mechanisms, transition state structures, and the energetics of chemical processes. nih.gov These computational approaches can elucidate reaction pathways that are difficult to observe experimentally. researchgate.net

For this compound, quantum chemical methods could be used to investigate its synthesis, for instance, the reaction between cyclobutylamine (B51885) and di-tert-butyl dicarbonate (B1257347). Calculations could map the potential energy surface of the reaction, identifying the transition state and calculating the activation energy. This would help in understanding the reaction kinetics and optimizing conditions. Furthermore, the stability of the molecule and its potential decomposition pathways could be explored. For example, the energetics of the thermal or acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group could be modeled to predict the conditions under which this common deprotection reaction would occur. researchgate.net Such studies can predict bond dissociation energies, helping to identify the most likely points of molecular cleavage under stress. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. For a compound like this compound, DFT calculations would be instrumental in mapping out potential reaction pathways, such as hydrolysis of the carbamate group or reactions involving the cyclobutyl ring.

The process involves:

Geometry Optimization: The first step is to calculate the lowest energy three-dimensional structure of the reactant (this compound), any intermediates, and the final products.

Transition State Search: For a given reaction, a transition state (TS) structure, which represents the highest energy point along the reaction coordinate, must be located. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are commonly used for this purpose. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. researchgate.net

For instance, in the study of carbamate formation or degradation, DFT has been used to elucidate reaction mechanisms, showing how factors like the presence of solvent molecules can influence the stability of intermediates and transition states. researchgate.net Such calculations provide insights into bond-breaking and bond-forming processes at a molecular level, which are difficult to observe experimentally.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Method/Basis Set | Purpose |

| Functional | B3LYP or M06-2X | To approximate the exchange-correlation energy. B3LYP is a widely used hybrid functional, while M06-2X is often preferred for kinetics and thermochemistry. |

| Basis Set | 6-311+G(d,p) | To describe the atomic orbitals. This is a triple-zeta basis set with diffuse functions and polarization functions, offering a good balance of accuracy and computational cost. |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent (e.g., water, ethanol) on the reaction energetics. |

| Calculation Type | OPT, FREQ, IRC | Geometry Optimization (OPT), Frequency analysis (FREQ) to characterize stationary points, and Intrinsic Reaction Coordinate (IRC) to confirm the TS connects reactants and products. |

This table represents a typical setup for DFT calculations on an organic molecule and is not based on actual published data for this compound.

Microkinetic Modeling for Predicting Reaction Rates and Selectivity

Microkinetic modeling bridges the gap between theoretical calculations and experimental reality. It uses the energy data obtained from DFT calculations (activation energies and reaction energies) to simulate the kinetics of a chemical reaction under specific conditions (temperature, pressure, concentrations).

For this compound, a microkinetic model would consist of a set of elementary reaction steps, each with a corresponding rate constant. These rate constants are typically calculated using Transition State Theory (TST). The model, expressed as a system of ordinary differential equations, describes the change in concentration of each species over time.

Solving these equations allows for the prediction of:

Reaction Rates: How fast the starting material is consumed or the product is formed.

Selectivity: The ratio of desired products to undesired side products if multiple reaction pathways are possible.